molecular formula C20H22N4O4S B2711784 N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)-1-(methylsulfonyl)piperidine-4-carboxamide CAS No. 2034468-05-6

N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)-1-(methylsulfonyl)piperidine-4-carboxamide

Cat. No. B2711784
CAS RN: 2034468-05-6
M. Wt: 414.48
InChI Key: XXOBYCPUKPVRQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)-1-(methylsulfonyl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C20H22N4O4S and its molecular weight is 414.48. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Pharmacological Evaluation

A study presented the synthesis and evaluation of novel derivatives, highlighting the importance of such chemical structures in antimicrobial activity. These compounds exhibited significant antibacterial and antifungal activities against various microorganisms, demonstrating their potential as lead compounds for developing new antimicrobial agents (Suresh, Lavanya, & Rao, 2016).

Novel Compounds with Biological Activities

Research on the synthesis of isothiazolopyridines, pyridothiazines, and pyridothiazepines, which are compounds possessing valuable biological activities, used both conventional and modern microwave techniques. This work not only advances the chemical synthesis methods but also contributes to the discovery of compounds with potential therapeutic applications (Youssef, Azab, & Youssef, 2012).

Antitumor and Antimicrobial Activities

Another study synthesized novel N-arylpyrazole-containing enaminones, leading to the discovery of compounds with antitumor and antimicrobial activities. This emphasizes the role of such chemical structures in the development of new treatments for cancer and infections (Riyadh, 2011).

Molecular Interaction Studies

Molecular interaction studies of a specific antagonist with the CB1 cannabinoid receptor showcased the detailed analysis of chemical compounds' binding mechanisms. This research contributes to the understanding of how certain chemical structures interact with biological targets, which is crucial for drug design and development (Shim et al., 2002).

properties

IUPAC Name

N-(5-methyl-2-phenyl-[1,3]oxazolo[5,4-b]pyridin-6-yl)-1-methylsulfonylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O4S/c1-13-16(22-18(25)14-8-10-24(11-9-14)29(2,26)27)12-17-20(21-13)28-19(23-17)15-6-4-3-5-7-15/h3-7,12,14H,8-11H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXOBYCPUKPVRQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C2C(=N1)OC(=N2)C3=CC=CC=C3)NC(=O)C4CCN(CC4)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)-1-(methylsulfonyl)piperidine-4-carboxamide

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